5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4/c11-6-4-13-8-7(6)9(16-10(12)15-8)14-5-2-1-3-5/h4-5H,1-3H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNLVZXXASLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC3=C2C(=CN3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the cyclization of appropriately substituted pyrroles with halogenated precursors under controlled conditions.
Industrial Production Methods: In an industrial setting, the production process would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine or chlorine atoms to their respective oxo derivatives.
Reduction: Reduction of the halogenated groups to form corresponding hydroxyl or amino groups.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using amines, alcohols, or thiols.
Major Products Formed:
Oxidation: 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-one.
Reduction: 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol or 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Substitution: Various substituted pyrrolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Biological Activities
5-Bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for its potential biological activities, particularly as an inhibitor of various kinases involved in cell signaling pathways. These properties suggest its utility in developing therapeutic agents against different types of cancer.
Kinase Inhibition
The compound has shown promise as a kinase inhibitor, which is crucial for regulating cell division and survival. By inhibiting specific kinases, it may help in controlling the proliferation of cancer cells. Research indicates that modifications to this compound can enhance its efficacy against specific cancer types by improving binding affinity to target proteins.
Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cells. The ability to modify its structure allows researchers to optimize its therapeutic potential while minimizing side effects.
Case Studies
Several studies have focused on the therapeutic implications of this compound:
- In vitro Studies : Laboratory experiments have shown that derivatives exhibit selective toxicity towards various cancer cell lines while sparing normal cells.
- Mechanistic Studies : Research exploring the binding affinity of this compound to target kinases has provided insights into its mechanism of action, guiding further drug design efforts.
- Preclinical Trials : Initial trials have suggested potential efficacy in animal models, paving the way for clinical development.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolopyrimidine Core
Table 1: Key Structural Differences
Key Insights :
- N-Substituents : The cyclobutyl group in the target compound balances steric bulk and lipophilicity compared to piperidinyl (more basic) or methyl (smaller, less bulky) .
- Halogen Effects : Bromine at position 5 enhances electrophilicity for Suzuki couplings, while chlorine at position 2 stabilizes the pyrimidine ring .
- Aryl vs. Cycloalkyl : Aryl-substituted analogs (e.g., N4-(4-bromophenyl)) exhibit planar geometries suited for flat binding pockets, whereas cycloalkyl groups may improve metabolic stability .
Key Insights :
- The target compound’s synthesis parallels that of cyclopentyl analogs but requires longer reaction times due to cyclobutylamine’s lower nucleophilicity .
- Buchwald-Hartwig coupling is preferred for aryl-substituted derivatives, offering regioselectivity .
Table 3: Property Comparison
Key Insights :
Biological Activity
5-Bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 1192711-67-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Characteristics
Molecular Formula: C10H10BrClN4
Molecular Weight: 301.57 g/mol
Structure: The compound features a bromine atom at the 5-position and a chlorine atom at the 2-position, with a cyclobutyl group attached to the nitrogen atom in the pyrrolo[2,3-d]pyrimidine framework.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes:
- Formation of the pyrrolo[2,3-d]pyrimidine core through condensation reactions.
- Halogenation at specific positions to introduce bromine and chlorine.
- Cyclization to incorporate the cyclobutyl group.
These steps may vary based on the reagents used and desired yields.
This compound has been identified as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell division and survival. This inhibition suggests its potential utility in developing therapeutic agents against various cancers. The compound's structure allows for modifications that could enhance efficacy or reduce side effects in therapeutic contexts.
Inhibition Studies
Research indicates that this compound exhibits significant binding affinity to various biological targets, particularly kinases. Interaction studies have shown that it can inhibit kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Such properties are particularly relevant in oncology, where uncontrolled cell division is a hallmark of cancer.
Case Studies
- Cancer Cell Lines: In vitro studies have demonstrated that this compound effectively inhibits the growth of multiple cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- Animal Models: Preliminary in vivo studies using mouse models have shown promising results in reducing tumor growth when administered alongside conventional chemotherapeutic agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-4-chloro-N-cyclobutyl-pyrimidin-4-amine | C10H10BrClN4 | Similar halogenation pattern |
| 5-Bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amines | C9H11BrClN3 | Different cyclic amine group |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amines | C6H6N4 | Core structure without substitutions |
The unique combination of bromine and chlorine atoms along with the cyclobutyl group enhances its selectivity and potency as a therapeutic agent compared to its analogs.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves halogenation and cyclocondensation steps. Key factors include:
- Catalyst selection : Diisopropylethylamine (DIPEA) is often used to enhance nucleophilic substitution efficiency .
- Solvent and temperature : Polar aprotic solvents (e.g., THF) at 23–70°C improve reaction rates and yields .
- Substituent compatibility : The cyclobutyl group requires careful protection during bromination to avoid ring-opening side reactions .
Q. Example Table: Reaction Conditions for Intermediate Synthesis
| Step | Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-chloro-pyrimidin-4-yl-amine, crotonic acid | THF | DIPEA | 70 | 81 | |
| 2 | Cyclobutylamine, THF | THF | None | 23 | 77 |
Q. How is the structural integrity of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming bond angles, torsion angles, and stereochemistry. For example:
- Geometric parameters : C–N bond lengths (~1.34 Å) and Br–C–Cl angles (~120°) align with pyrrolopyrimidine derivatives .
- Crystallographic software : Programs like SAINT and SADABS refine data to resolve ambiguities in electron density maps .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during halogenation?
Side reactions (e.g., over-bromination or dehalogenation) arise from:
- Electrophilic competition : Bromine may attack C5 or C7 positions depending on solvent polarity .
- Temperature sensitivity : Elevated temps (>80°C) promote Cl/Br exchange via radical intermediates, detectable via LC-MS .
Mitigation : Use low temps (≤50°C) and stoichiometric control of N-bromosuccinimide .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations assess:
Q. What strategies resolve contradictions in biological activity data?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may stem from:
- Assay interference : Redox-active impurities (e.g., residual Pd catalysts) skew cell viability results .
- Target promiscuity : Off-target effects on adenosine kinases vs. tubulin polymerization require orthogonal assays (e.g., SPR vs. immunofluorescence) .
Recommendation : Include negative controls (e.g., parent scaffold without substituents) to isolate bioactivity .
Q. How does substituent variation impact metabolic stability?
- Cyclobutyl vs. cyclopentyl groups : Smaller rings enhance microsomal stability (t1/2 = 120 vs. 90 min) due to reduced CYP3A4 binding .
- Halogen positioning : 2-Cl improves solubility but increases glucuronidation rates in hepatocyte assays .
Data Table: Metabolic Parameters
| Substituent | Microsomal t1/2 (min) | Aqueous Solubility (µg/mL) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| Cyclobutyl | 120 | 15.2 | 18 |
| Cyclopentyl | 90 | 9.8 | 32 |
| Source |
Q. What advanced techniques characterize degradation pathways under acidic conditions?
- LC-HRMS/MS : Identifies hydrolytic cleavage products (e.g., pyrrole ring opening at pH < 3) .
- NMR kinetics : Track real-time degradation using 1H-NMR (e.g., loss of cyclobutyl signals at δ 3.2 ppm) .
Methodological Guidance
Q. How to design a scalable purification protocol for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
